D-Allitol, 3,4:5,6-dianhydro- (9CI)
Description
D-Allitol, 3,4:5,6-dianhydro- (9CI) is a bicyclic sugar alcohol derivative formed via the removal of two water molecules from D-allitol, resulting in two intramolecular ether (anhydride) bridges at positions 3,4 and 5,6. This structural modification reduces hydroxyl group availability and introduces rigidity, which can enhance metabolic stability and alter biological activity.
Properties
CAS No. |
124344-23-6 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.142 |
IUPAC Name |
1-[3-(oxiran-2-yl)oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H10O4/c7-1-3(8)5-6(10-5)4-2-9-4/h3-8H,1-2H2 |
InChI Key |
SLCYKOOIDIZPEF-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2C(O2)C(CO)O |
Synonyms |
D-Allitol, 3,4:5,6-dianhydro- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
D-Allitol has been explored for its potential in drug formulation and delivery systems.
- Isosorbide Derivatives : D-Allitol is a precursor for synthesizing isosorbide derivatives, which are utilized in the preparation of various pharmaceuticals. For instance, isosorbide-5-nitrate is used in treating angina pectoris and heart failure due to its vasodilatory effects .
- Biodegradable Drug Carriers : Research indicates that D-Allitol can be used to create biodegradable polyesters for drug delivery systems. These materials can improve the release profiles of drugs while minimizing environmental impact .
Biochemical Applications
D-Allitol serves as a substrate in enzymatic reactions and biotransformations.
- Conversion to D-Psicose : Recent studies have shown that D-Allitol can be efficiently converted to D-psicose using bacterial strains such as Bacillus pallidus and Gluconobacter frateurii. This conversion process has implications for producing low-calorie sweeteners . The enzymatic pathways involved in this transformation highlight the versatility of D-Allitol in biotechnological applications.
- Whole-Cell Biotransformation : A study demonstrated the use of engineered E. coli strains for the whole-cell biotransformation of D-fructose to D-Allitol via D-psicose as an intermediate. This approach yielded significant quantities of D-Allitol (48.62 g/L), showcasing its potential for industrial applications .
Food Industry Applications
D-Allitol's sweetness profile makes it a candidate for food applications.
- Low-Calorie Sweetener : As a sugar alcohol, D-Allitol can be used as a low-calorie sweetener in food products. Its lower glycemic index compared to traditional sugars makes it suitable for diabetic-friendly formulations .
Material Science Applications
D-Allitol is being investigated for its role in developing sustainable materials.
- Renewable Polyesters : The synthesis of polyesters from D-Allitol offers a renewable alternative to petroleum-based plastics. These materials can serve as biodegradable options for packaging and other applications .
- Tissue Engineering : Research indicates that D-Allitol-derived polymers can be utilized in creating scaffolds for tissue repair and regeneration due to their biocompatibility and biodegradability .
Case Study 1: Biotransformation Efficiency
A study focused on the conversion of D-Allitol to D-psicose using Bacillus pallidus Y25 achieved up to 98% conversion efficiency under optimized conditions. This highlights the potential for using microbial processes to enhance the production of valuable sugars from polyols .
Case Study 2: Enzymatic Conversion
The NAD(P)-dependent alcohol dehydrogenase from Gluconobacter frateurii was shown to convert D-Allitol into D-allulose with yields exceeding 97%. This enzymatic pathway represents a significant advancement in the biotechnological application of sugar alcohols .
Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and functional differences between D-Allitol, 3,4:5,6-dianhydro- (9CI) and related dianhydro alditols:
Mechanistic Insights from Analogues
- Anticancer Activity : Dianhydrogalactitol (DADAG) demonstrates irreversible inhibition of DNA synthesis in leukemia cells, suggesting that the positioning of anhydride bridges (e.g., 1,2:5,6) enhances DNA cross-linking capability. This mechanism may extend to D-Allitol derivatives if similar bridge positions facilitate DNA interaction .
- Structural Rigidity vs.
- Agricultural Applications: Dianhydroinositol derivatives (e.g., neo-Inositol, 1,2:5,6-dianhydro-) with carboxyl modifications show herbicidal or insecticidal properties, indicating that functional group additions can diversify applications beyond therapeutics .
Preparation Methods
Reaction Conditions and Catalyst Selection
The reaction is conducted under anhydrous conditions at temperatures between 110°C and 185°C , with catalytic amounts (0.05–5% by weight) of strong acids such as sulfuric acid or p-toluenesulfonic acid . Lower catalyst concentrations (0.1–1%) minimize side reactions like carbonization while ensuring efficient water elimination. For instance, heating D-allitol with 0.5% p-toluenesulfonic acid at 165°C for 4–6 hours yields 37.4% dianhydro-D-glucitol (a stereoisomer of the target compound) alongside monoanhydro intermediates.
Table 1: Optimal Reaction Parameters for Dianhydrohexitol Synthesis
Mechanistic Pathway
Structural Isomerization and Byproduct Management
The synthesis of D-Allitol, 3,4:5,6-dianhydro- is complicated by competing isomerization pathways. For example, talitol (a stereoisomer of allitol) undergoes similar dehydration to yield 1,4-3,6-dianhydro-D-iditol , highlighting the sensitivity of product configuration to starting material stereochemistry.
Purification Techniques
Crude reaction mixtures are neutralized with alkaline agents (e.g., sodium bicarbonate) to deactivate the acid catalyst. Fractional crystallization or chromatography isolates the dianhydro product from monoanhydro byproducts and unreacted starting materials. Benzoylation derivatives (e.g., 2,5-dibenzoyl-1,4-3,6-dianhydro-D-glucitol) aid in purification, with melting points (125–126.5°C ) serving as purity indicators.
Table 2: Characterization Data for Dianhydrohexitol Derivatives
| Compound | Melting Point (°C) | Analytical Method |
|---|---|---|
| 2,5-Dibenzoyl-1,4-3,6-dianhydro-D-glucitol | 125–126.5 | IR spectroscopy |
| 2,5-Dibenzoyl-1,4-3,6-dianhydro-D-mannitol | 146–148 | IR spectroscopy |
Alternative Routes and Comparative Analysis
Monoanhydrohexitol Precursors
Using 1,4-monoanhydroallitol (allitan) as a starting material reduces reaction time and improves yield. Heating allitan with 0.3% sulfuric acid at 150°C for 3 hours achieves 42% conversion to the dianhydro product, avoiding the energy-intensive dehydration of allitol.
Enzymatic Methods (Theoretical Exploration)
While enzymatic dehydration of hydroxylated compounds is documented for estolides, no peer-reviewed methods exist for dianhydrohexitols. Lipases from Streptomyces avermitilis catalyze esterification at 20–95°C , suggesting potential adaptability for selective hydroxyl group activation in allitol . However, this remains speculative without experimental validation.
Q & A
Basic: What are the recommended synthetic routes for D-Allitol, 3,4:5,6-dianhydro- (9CI), and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves acid-catalyzed cyclodehydration of D-allitol derivatives. For example, analogous dianhydro-sugar alcohols (e.g., 1,4:3,6-dianhydro-D-glucitol) are synthesized via sulfuric acid or p-toluenesulfonic acid treatment at 80–100°C, with yields dependent on reaction time and water removal efficiency . Optimize conditions by monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol eluent) is critical to isolate the dianhydro product from unreacted precursors or byproducts.
Basic: How can the stereochemical configuration of D-Allitol, 3,4:5,6-dianhydro- (9CI) be confirmed experimentally?
Methodological Answer:
Use NMR spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to resolve stereochemistry. For example, coupling constants (J-values) in ¹H NMR distinguish axial vs. equatorial proton orientations in the bicyclic structure. Compare with published data for structurally similar dianhydro-sugar alcohols (e.g., 1,2:5,6-dianhydro-galactitol derivatives) . X-ray crystallography provides definitive proof of configuration if single crystals are obtainable. For amorphous samples, polarimetry ([α]D) and vibrational circular dichroism (VCD) can corroborate stereochemical assignments .
Intermediate: What analytical techniques are most effective for assessing the stability of D-Allitol, 3,4:5,6-dianhydro- (9CI) under varying pH and temperature conditions?
Methodological Answer:
Design stability studies using accelerated degradation protocols :
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS or NMR to identify hydrolysis products (e.g., ring-opening to form allitol derivatives).
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Reference analogous dianhydro compounds (e.g., 1,4:3,6-dianhydro-D-glucitol diacetate) for comparative degradation pathways .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing D-Allitol, 3,4:5,6-dianhydro- (9CI) derivatives?
Methodological Answer:
Contradictions often arise from solvent effects , dynamic equilibria (e.g., ring-opening in solution), or impurity interference . Mitigation strategies:
- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, a discrepancy in molecular ion peaks (MS) vs. calculated molecular weight (620.73 g/mol for analogous compounds ) may indicate incomplete purification.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures.
- Crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) correlations with X-ray structures. Apply principles from qualitative research on iterative data reconciliation .
Advanced: What strategies are recommended for studying the regioselectivity of derivatization reactions involving D-Allitol, 3,4:5,6-dianhydro- (9CI)?
Methodological Answer:
Regioselectivity in dianhydro-sugar alcohols is influenced by steric hindrance and electronic effects. For example:
- Protecting Group Strategies : Use selective acylation (e.g., acetic anhydride in pyridine) to target less hindered hydroxyl groups. Monitor reaction progress via ¹³C NMR to track acetylation sites.
- Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor either kinetic (fast, less stable) or thermodynamic (slow, more stable) products.
- Isotopic Labeling : Introduce deuterium or ¹³C at specific positions to track bond formation/cleavage via MS or NMR. Reference regioselectivity patterns in related compounds (e.g., 3,4,5,6-tetrakisphosphate inositol derivatives ).
Advanced: How can computational methods (e.g., MD simulations, QSAR) predict the biological activity of D-Allitol, 3,4:5,6-dianhydro- (9CI) analogs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., glycosidases) using software like GROMACS. Focus on hydrogen-bonding networks and steric clashes in the bicyclic core.
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs (e.g., dianhydro-glucitol derivatives ). Validate with in vitro assays (e.g., enzyme inhibition).
- Docking Studies : Use AutoDock Vina to predict binding affinities to carbohydrate-active enzymes. Compare with crystallographic data for structurally related inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
